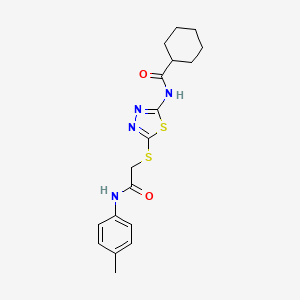

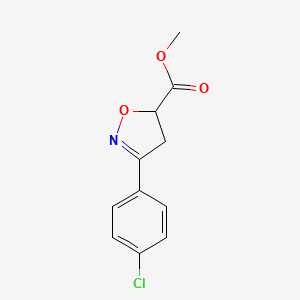

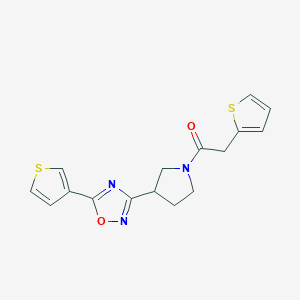

![molecular formula C23H18ClN5O2S B2542194 3-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866812-55-7](/img/structure/B2542194.png)

3-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine" is a chemical entity that appears to be related to a class of compounds known for their potential pharmacological activities. The structure suggests the presence of a triazoloquinazolinone core, which is a fused heterocyclic system combining triazole and quinazolinone moieties. This core is often explored for various biological activities, including antihistaminic properties as seen in related compounds.

Synthesis Analysis

The synthesis of related triazoloquinazolinone derivatives has been reported in the literature. For instance, a series of 1-substituted-4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones were synthesized and characterized by various spectroscopic techniques, including IR, 1H-NMR, and mass spectrometry . Although the exact synthesis of the compound is not detailed, it can be inferred that similar synthetic strategies could be employed, involving the construction of the triazoloquinazolinone core followed by functionalization at appropriate positions with chlorophenylsulfonyl and dimethylphenyl groups.

Molecular Structure Analysis

The molecular structure of triazoloquinazolinones is characterized by the presence of a triazole ring fused to a quinazolinone scaffold. This fusion creates a rigid structure that can influence the compound's interaction with biological targets. The substituents attached to this core, such as the chlorophenylsulfonyl and dimethylphenyl groups, are likely to further modulate the compound's pharmacological profile by affecting its lipophilicity, electronic distribution, and steric factors.

Chemical Reactions Analysis

While the specific chemical reactions of "3-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine" are not provided, compounds within this class can undergo various chemical transformations. The lactam moiety in triazoloquinazolinones, for example, can be chemically transformed to yield a variety of derivatives, as demonstrated in the synthesis of 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one derivatives . Such reactivity could be exploited to generate a diverse array of compounds for further biological evaluation.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazoloquinazolinones are influenced by their heterocyclic structure and substituents. These properties include solubility, melting point, and stability, which are crucial for the compound's bioavailability and shelf life. The presence of a sulfonyl group and chloro substituent may increase the compound's polarity, potentially affecting its solubility in aqueous and organic solvents. The electronic effects of these groups could also impact the compound's reactivity and interaction with biological targets.

科学的研究の応用

Preparation and Molecular Structure Analysis

The preparation of triazoloquinazolinium derivatives, including structures similar to the specified compound, has been studied. These compounds were prepared through specific chemical reactions and their molecular structures were analyzed using techniques like X-ray crystallography. This research aids in understanding the chemical properties and potential applications of such compounds (Crabb et al., 1999).

Synthesis for Potential Therapeutic Uses

Triazoloquinazoline derivatives have been synthesized and evaluated for their potential therapeutic uses. For example, some derivatives have been studied for their H1-antihistaminic activity, showing significant protection against bronchospasm in animal models (Alagarsamy et al., 2008); (Gobinath et al., 2015).

Potential as Adenosine Receptor Antagonists

Research has identified 2-amino[1,2,4]triazolo[1,5-c]quinazolines as potent adenosine receptor antagonists. These compounds, including polyheterocyclic derivatives, have shown selectivity and potency, suggesting potential pharmaceutical applications (Burbiel et al., 2016).

Development of Novel Heterocycles

The synthesis of novel heterocycles using partially hydrogenated triazolopyrimidines and triazoloquinazolines has been investigated. These studies contribute to the development of new compounds with potential applications in various fields of chemistry and pharmacology (Chernyshev et al., 2014).

Herbicidal Activity

Some triazoloquinazoline derivatives have been found to possess excellent herbicidal activity against a broad spectrum of vegetation at low application rates, highlighting their potential use in agriculture (Moran, 2003).

特性

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N-(2,3-dimethylphenyl)triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN5O2S/c1-14-6-5-8-19(15(14)2)25-21-18-7-3-4-9-20(18)29-22(26-21)23(27-28-29)32(30,31)17-12-10-16(24)11-13-17/h3-13H,1-2H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQPLTYDKFTITF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

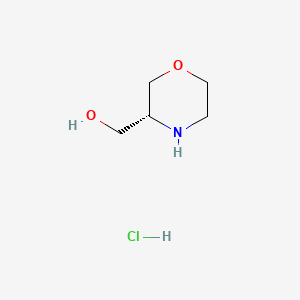

![2-Azaspiro[4.4]nonan-7-ol hydrochloride](/img/structure/B2542118.png)

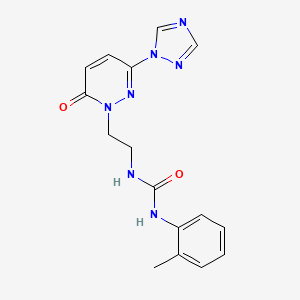

![4-(4-hydroxyphenyl)-2-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2542124.png)

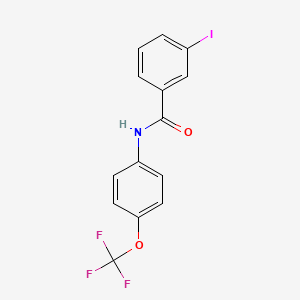

![2-[Methyl(phenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2542130.png)

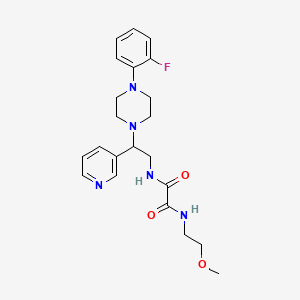

![1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2542133.png)